molecular formula C30H48O4 B12457616 Sumaresinolic acid

Sumaresinolic acid

Cat. No.: B12457616
M. Wt: 472.7 g/mol
InChI Key: KLHSKTMVSOWVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sumaresinolic acid is a triterpenoid compound found in the resin of trees belonging to the genus Styrax, particularly in Sumatra benzoin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sumaresinolic acid typically involves the extraction from natural sources such as the resin of Styrax benzoin. The extraction process includes making incisions in the bark of the tree, similar to rubber tapping, to collect the resin. The resin is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound is primarily based on the large-scale extraction from Styrax benzoin resin. The resin is collected, purified, and processed to obtain this compound in significant quantities. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Sumaresinolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with enhanced biological activities .

Scientific Research Applications

Sumaresinolic acid has a wide range of scientific research applications:

    Biology: this compound exhibits significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: this compound is used in the production of cosmetics and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of sumaresinolic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to inhibit certain enzymes and signaling pathways contributes to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sumaresinolic Acid

This compound is unique due to its specific structural features and the presence of hydroxyl groups that contribute to its distinct biological activities.

Properties

IUPAC Name

8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHSKTMVSOWVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.